3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is involved in the regulation of movement, emotion, and motivation.
Scientific Research Applications
Synthesis and Chemical Properties
Research into related compounds often explores their synthesis, which can provide insights into novel chemical reactions and methodologies. For example, the synthesis of complex heterocyclic compounds derived from benzodifuranyl and thienopyridine derivatives highlights advanced techniques in creating molecules with significant biological activities (A. Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt]. These synthetic pathways are crucial for developing new pharmaceuticals and understanding chemical reactivity and molecular architecture.
Biological and Pharmacological Activities
The biological and pharmacological activities of compounds structurally similar to "3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide" are of significant interest. Various studies have demonstrated the potential of such molecules in inhibiting specific biological pathways, showcasing their therapeutic potential. For instance, certain benzamide derivatives have been investigated for their neuroleptic activity, suggesting applications in treating neurological disorders (S. Iwanami et al., 1981)[https://consensus.app/papers/synthesis-activity-benzamides-iwanami/09c23a1b97ba5f958342188326b81832/?utm_source=chatgpt]. These findings could guide the development of new treatments for psychiatric conditions.
Mechanism of Action
Target of Action
It is known that similar compounds with indole and thiophene moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation, and nuclei condensation .
properties
IUPAC Name |
3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDDVDDOKRXCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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